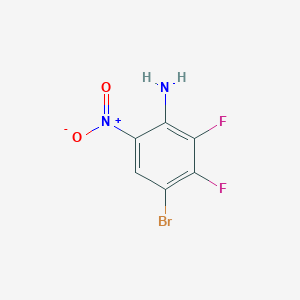

4-Bromo-2,3-difluoro-6-nitroaniline

Descripción general

Descripción

4-Bromo-2,3-difluoro-6-nitroaniline is an organic compound with the molecular formula C6H3BrF2N2O2. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with bromine, fluorine, and nitro groups. This compound is used as a building block in the synthesis of various chemical products, including antibacterial agents .

Métodos De Preparación

4-Bromo-2,3-difluoro-6-nitroaniline can be synthesized through a multi-step process involving the nitration, bromination, and fluorination of aniline derivatives. One common method involves the reaction of 4-bromo-2,3-difluoroaniline with an acid chloride in the presence of a base . The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reactions.

Análisis De Reacciones Químicas

4-Bromo-2,3-difluoro-6-nitroaniline undergoes various chemical reactions, including:

Nitration: Introduction of a nitro group into the benzene ring.

Bromination: Substitution of a hydrogen atom with a bromine atom.

Fluorination: Substitution of a hydrogen atom with a fluorine atom.

Reduction: Conversion of the nitro group to an amine group.

Substitution: Replacement of one substituent with another under specific conditions.

Common reagents used in these reactions include nitric acid, bromine, and fluorine sources. The major products formed depend on the specific reaction conditions and the reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Pharmaceutical Development

- Antibacterial Agents : 4-Bromo-2,3-difluoro-6-nitroaniline is an important intermediate in the synthesis of various antibacterial agents. It has shown effectiveness against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 30 |

- Anticancer Activity : The compound has demonstrated significant cytotoxicity against cancer cell lines, particularly breast cancer (MCF-7) and colon cancer (HCT116), with IC50 values indicating its potential as a therapeutic agent:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 20 |

2. Material Science

- Polymer Synthesis : The compound is utilized in creating specialized polymers and coatings that enhance thermal stability and chemical resistance. These properties are crucial for applications in various industrial sectors.

3. Analytical Chemistry

- Reagent Use : In analytical methods, this compound serves as a reagent for detecting and quantifying substances in complex mixtures, showcasing its utility in chemical analysis.

4. Biological Research

- Mechanistic Studies : Researchers employ this compound to study biological pathways related to drug action and metabolic processes. It plays a role in understanding how certain drugs interact at the cellular level.

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

- The compound's structure enhances its interaction with bacterial membranes, likely due to increased lipophilicity attributed to halogen substitutions.

2. Anti-inflammatory Properties

- In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The inhibition percentages are summarized below:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 45 |

| IL-1β | 50 |

3. Anticancer Activity

- The mechanism of action involves inducing apoptosis and cell cycle arrest at the G1 phase in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

1. Study on Antibacterial Efficacy

- A comparative study evaluated various nitroanilines against multi-drug resistant bacteria. Results indicated that halogenated derivatives, including this compound, exhibited superior antibacterial properties compared to non-halogenated counterparts.

2. Anti-inflammatory Mechanisms

- Research focused on the anti-inflammatory mechanisms of nitro compounds revealed that compounds with multiple nitro groups exhibited enhanced inhibition of inducible nitric oxide synthase (iNOS) activity. This supports findings related to the anti-inflammatory effects of this compound.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2,3-difluoro-6-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical reactions. The bromine and fluorine substituents can influence the compound’s reactivity and interaction with biological molecules .

Comparación Con Compuestos Similares

4-Bromo-2,3-difluoro-6-nitroaniline can be compared with other similar compounds, such as:

4-Bromo-2-fluoro-6-nitroaniline: Similar structure but with one less fluorine atom.

2-Bromo-3,4-difluoro-6-nitroaniline: Different positioning of the bromine and fluorine atoms.

4-Bromo-2,6-difluoroaniline: Lacks the nitro group, making it less reactive in certain reactions.

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Actividad Biológica

4-Bromo-2,3-difluoro-6-nitroaniline is a halogenated nitroaniline derivative that has garnered interest due to its diverse biological activities. This compound is part of a larger class of nitro compounds known for their pharmacological potential, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a bromine atom and two fluorine atoms attached to the aromatic ring, along with a nitro group and an amino group. The presence of these substituents significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 30 |

These results suggest that the compound's structure enhances its interaction with bacterial membranes, likely due to increased lipophilicity attributed to halogen substitutions .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The compound acts as an inhibitor of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses. The following table summarizes its effects on cytokine production:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 45 |

| IL-1β | 50 |

This inhibition indicates its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study focusing on various cancer cell lines, it exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HCT116). The IC50 values are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 20 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

Several case studies have investigated the biological effects of nitroanilines similar to this compound:

- Study on Antibacterial Efficacy : A comparative study evaluated various nitroanilines against multi-drug resistant bacteria. The results indicated that halogenated derivatives, including this compound, had superior antibacterial properties compared to their non-halogenated counterparts .

- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory mechanisms of nitro compounds revealed that compounds with multiple nitro groups exhibited enhanced inhibition of iNOS activity. This study supports the findings related to this compound's anti-inflammatory effects .

Propiedades

IUPAC Name |

4-bromo-2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQDRXXHEPIYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619976 | |

| Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626238-73-1 | |

| Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.